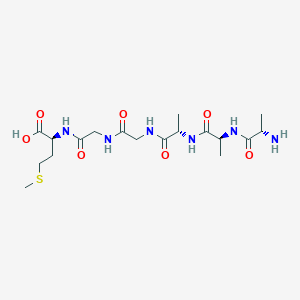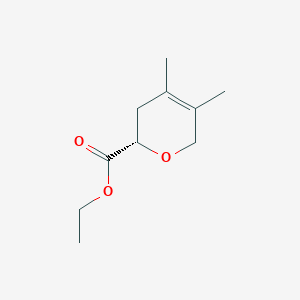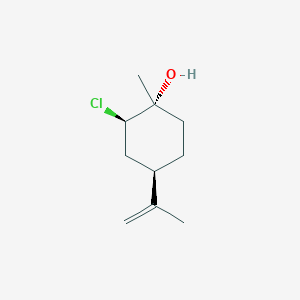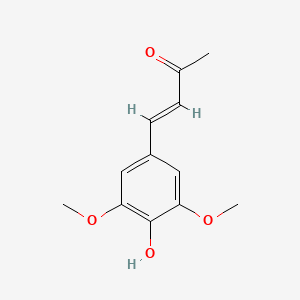![molecular formula C7H13ClO2S B12570273 5-[(2-Chloroethyl)sulfanyl]pentanoic acid CAS No. 175734-02-8](/img/structure/B12570273.png)
5-[(2-Chloroethyl)sulfanyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is an organic compound characterized by the presence of a chloroethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid typically involves the reaction of 5-mercaptopentanoic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 5-mercaptopentanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like dicyclohexylcarbodiimide and 4-dimethylaminopyridine can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Chloroethyl)sulfanyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers and amines.
Wissenschaftliche Forschungsanwendungen
5-[(2-Chloroethyl)sulfanyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiol-alkylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds upon metabolic activation.
Industry: Utilized in the synthesis of polymers and materials with specific functional properties
Wirkmechanismus
The mechanism of action of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid involves its ability to undergo nucleophilic substitution reactions, where the chloroethyl group can be replaced by various nucleophiles. This property makes it useful in modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is unique due to its specific combination of a chloroethyl group and a thioether linkage attached to a pentanoic acid chain. This structure imparts distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
175734-02-8 |
|---|---|
Molekularformel |
C7H13ClO2S |
Molekulargewicht |
196.70 g/mol |
IUPAC-Name |
5-(2-chloroethylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C7H13ClO2S/c8-4-6-11-5-2-1-3-7(9)10/h1-6H2,(H,9,10) |
InChI-Schlüssel |
VBZVKPKZNXLNLR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSCCCl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)




![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)


![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)

![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
